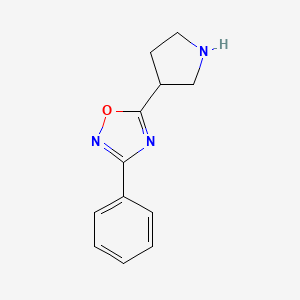
N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a hydroxy group and a methoxyethyl group.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Hydroxy-1-(2-Methoxyethyl)-1H-pyrazol-5-carboxamid umfasst typischerweise die Reaktion von 1-(2-Methoxyethyl)-1H-pyrazol-5-carbonsäure mit Hydroxylamin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, oft in Gegenwart eines geeigneten Katalysators und Lösungsmittels. Die Reaktionsbedingungen, wie Temperatur und pH-Wert, werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion von N-Hydroxy-1-(2-Methoxyethyl)-1H-pyrazol-5-carboxamid kann eine großtechnische Synthese unter Verwendung ähnlicher Reaktionsbedingungen wie in der Laborsynthese umfassen. Der Prozess wird zur Deckung des industriellen Bedarfs erweitert, wobei die Wirtschaftlichkeit, Sicherheit und Umweltverträglichkeit berücksichtigt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Hydroxy-1-(2-Methoxyethyl)-1H-pyrazol-5-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann oxidiert werden, um entsprechende Oxoverbindungen zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene reduzierte Formen zu ergeben.
Substitution: Die Methoxyethylgruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Nukleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Oxoverbindungen führen, während Substitutionsreaktionen eine Vielzahl substituierter Pyrazolderivate erzeugen können.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-1-(2-Methoxyethyl)-1H-pyrazol-5-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich Enzyminhibition.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Behandlung von Krankheiten, die Matrixmetalloproteinasen (MMPs) betreffen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-Hydroxy-1-(2-Methoxyethyl)-1H-pyrazol-5-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen. Es wurde beispielsweise gezeigt, dass es Matrixmetalloproteinasen (MMPs) hemmt, indem es an das aktive Zentrum des Enzyms bindet und so den Zugang des Substrats und die anschließende katalytische Aktivität verhindert. Diese Hemmung kann verschiedene biologische Signalwege modulieren, einschließlich derer, die an der Krebsentwicklung und der Gewebsremodellierung beteiligt sind.
Wirkmechanismus
The mechanism of action of N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs) by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. This inhibition can modulate various biological pathways, including those involved in cancer progression and tissue remodeling.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-Hydroxy-1-(2-Methoxyethyl)-4-[4-[4-(Trifluormethoxy)phenoxy]piperidin-1-yl]sulfonylpiperidin-4-carboxamid: Ein weiterer MMP-Inhibitor mit einem ähnlichen Hydroxy- und Methoxyethyl-Substitutionsmuster.
N-Hydroxy-1-(2-Methoxyethyl)-4-[4-[4-(Trifluormethyl)benzoyl]amino]-1-piperidinyl-sulfonyl-4-piperidincarboxamid: Eine Verbindung mit ähnlichen strukturellen Merkmalen und biologischer Aktivität.
Einzigartigkeit
N-Hydroxy-1-(2-Methoxyethyl)-1H-pyrazol-5-carboxamid ist aufgrund seines spezifischen Substitutionsmusters am Pyrazolring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, MMPs mit hoher Spezifität und Potenz zu hemmen, macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
Molekularformel |
C7H11N3O3 |
|---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
N-hydroxy-2-(2-methoxyethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C7H11N3O3/c1-13-5-4-10-6(2-3-8-10)7(11)9-12/h2-3,12H,4-5H2,1H3,(H,9,11) |
InChI-Schlüssel |
QHAVZYMJEUJKKY-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C(=CC=N1)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


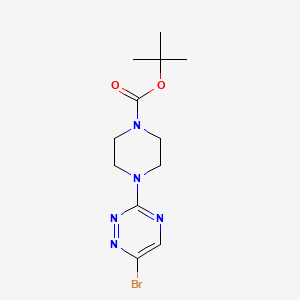

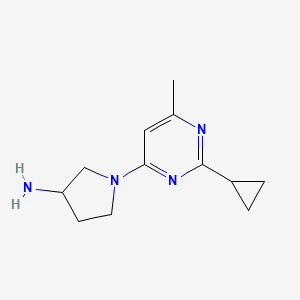

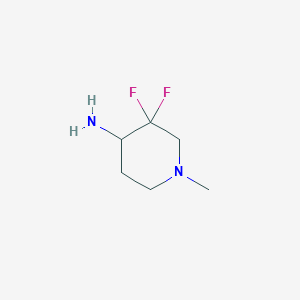

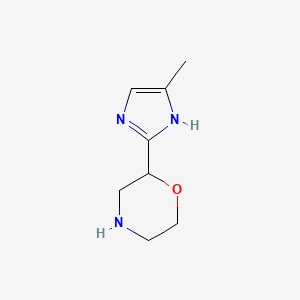
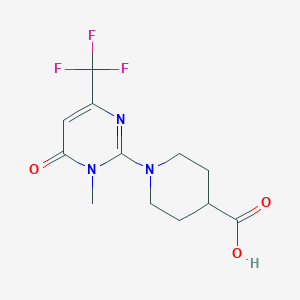


![1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11790214.png)
